4-Methoxybenzil
Overview
Description
- It is also referred to as 4’-Methoxypropiophenone .
- The compound has a slightly sweet, anise-like aroma and is commonly used in perfumery for fragrances such as jasmine and lilac .
1-(4-Methoxy-phenyl)-2-phenyl-ethane-1,2-dione: is a chemical compound with the molecular formula C10H12O2 .
Mechanism of Action
Mode of Action
It’s known that 4-methoxybenzil can undergo a benzilic acid rearrangement . This rearrangement involves the nucleophilic attack of a hydroxide ion on one of the carbonyl groups, leading to a significant structural rearrangement .
Biochemical Pathways
It’s known that this compound can be photocatalytically oxidized into p-anisaldehyde (paa) in water . This suggests that it may interact with light-sensitive biochemical pathways.
Pharmacokinetics
Metabolic stability studies with a similar compound, smart-h, in liver microsomes of four species (mouse, rat, dog, and human) revealed half-lives between <5 and 30 min, demonstrating an interspecies variability .
Result of Action
It’s known that this compound can be used in the synthesis of various compounds, suggesting that it may have significant effects at the molecular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photocatalytic oxidation into p-anisaldehyde (PAA) suggests that light exposure may influence its action . Additionally, its stability in different species’ liver microsomes suggests that biological factors may also influence its action .
Biochemical Analysis
Biochemical Properties
4-Methoxybenzil plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in the development of therapeutic strategies against neurodegenerative diseases like Alzheimer’s . The nature of these interactions involves the inhibition of enzyme activity, which can modulate the biochemical pathways associated with disease progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, for instance, this compound has been shown to reduce the formation of amyloid beta (Aβ) and the phosphorylation of tau proteins, both of which are hallmarks of Alzheimer’s disease . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of enzymes such as β-secretase and GSK3β, leading to a decrease in the production of amyloid beta and the phosphorylation of tau proteins . These interactions result in changes in gene expression and the modulation of signaling pathways that are critical for cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through pathways involving oxidative and reductive reactions, which can affect metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it exerts its biochemical effects . This localization is critical for its activity and function, as it allows this compound to interact with key biomolecules involved in cellular processes.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May have applications in bioorganic chemistry.
Medicine: Investigated for potential pharmaceutical properties.
Industry: Used in fragrance and flavor industries.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTINAJCDYRYMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177245 | |
Record name | Benzil, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22711-21-3 | |
Record name | 1-(4-Methoxyphenyl)-2-phenyl-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22711-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxybenzil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzil, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxy-phenyl)-2-phenyl-ethane-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methoxybenzil | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAT6GLQ2BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-methoxybenzil in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds, notably imidazole derivatives [, , ] and 1,2,4-triazines []. These heterocyclic compounds are known for their diverse biological activities, making them attractive targets for drug discovery and development.
Q2: How is this compound used to synthesize imidazole derivatives, and what is the significance of these derivatives?
A2: this compound undergoes condensation reactions with substituted benzaldehydes and ammonium acetate in glacial acetic acid to yield 2-(substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles [, , ]. These imidazole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria []. The presence of the 4-methoxyphenyl group in these derivatives is believed to contribute to their enhanced antimicrobial potency.
Q3: Can this compound be used to synthesize other heterocyclic compounds besides imidazoles?
A3: Yes, this compound reacts with semicarbazide hydrochloride or thiosemicarbazide to yield 5,6-diaryl-1,2,4-triazines []. These reactions highlight the versatility of this compound as a precursor for different heterocyclic systems.
Q4: What are the advantages of using microwave irradiation in the synthesis of imidazole derivatives from this compound?
A4: Utilizing microwave irradiation offers numerous benefits in synthesizing 2-substitutedphenyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles from this compound []. These advantages include:
Q5: Has this compound been investigated in other research areas besides heterocyclic synthesis?
A5: Interestingly, a study explored the role of γ-(p-methoxybenzil)-γ-hydroxybutyric acid (NCS-435), a this compound analog, in the context of Gamma-hydroxybutyric acid (GHB) activity []. Although NCS-435 exhibits high affinity for specific GHB binding sites, it lacks GABA(B) binding properties. This research suggests that the addictive and rewarding properties of GHB might not directly involve the putative high-affinity GHB receptor.
Q6: Are there any known byproducts or potential artifacts associated with this compound?
A6: Research suggests that 2,4-dihydroxy-4'-methoxybenzil might be a potential artifact arising from formononetin in subterranean clover extracts []. This finding highlights the importance of careful analysis and interpretation of results when working with this compound and related compounds, especially in complex biological matrices.
Q7: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A7: Commonly employed techniques include:
- Melting point determination: Provides a preliminary assessment of compound purity [, ].
- Infrared (IR) spectroscopy: Offers information about functional groups present in the molecule [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Elucidates the structure and connectivity of atoms within the molecule [, ].
- Elemental analysis: Confirms the elemental composition of the synthesized compounds [, ].
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